molecular formula C8H10O3 B1211138 1,4-Dihydroxy-2-methoxy-6-methylbenzene CAS No. 7417-68-7

1,4-Dihydroxy-2-methoxy-6-methylbenzene

Cat. No. B1211138
CAS RN: 7417-68-7
M. Wt: 154.16 g/mol
InChI Key: RNDWEMBYMPZABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dihydroxy-2-methoxy-6-methylbenzene is a natural product found in Penicillium janthinellum, Penicillium simplicissimum, and Taiwanofungus camphoratus with data available.

Scientific Research Applications

Anti-Staphylococcal Properties

1,4-Dihydroxy-2-methoxy-6-methylbenzene demonstrates anti-staphylococcal properties. In a study on Hypericum beanii, an acylphloroglucinol closely related to 1,4-dihydroxy-2-methoxy-6-methylbenzene showed significant inhibition of multidrug-resistant Staphylococcus aureus strains (Shiu & Gibbons, 2006).

Methylation Studies

The methylation of derivatives of 1,4-dihydroxybenzene, including compounds similar to 1,4-dihydroxy-2-methoxy-6-methylbenzene, has been extensively studied. These compounds have been characterized using NMR, IR, and mass spectrometry, highlighting their chemical versatility (Claramunt, Escolástico, & Elguero, 2001).

Corrosion Inhibition

Derivatives of 2-aminobenzene-1,3-dicarbonitriles, similar to 1,4-dihydroxy-2-methoxy-6-methylbenzene, have been explored as corrosion inhibitors for metals in acidic environments. These compounds showed high inhibition efficiency and were characterized using electrochemical and quantum chemical methods (Verma et al., 2015).

Ozonolysis in Lignin Models

Studies involving ozonolysis of lignin models, including 1,4-dimethoxybenzene, a structurally related compound to 1,4-dihydroxy-2-methoxy-6-methylbenzene, indicate significant insights into lignin degradation mechanisms. This has implications in understanding environmental degradation processes (Mvula, Naumov, & von Sonntag, 2009).

Electrochemical Oxidation Studies

The electrochemical oxidation of o-dihydroxybenzenes, closely related to 1,4-dihydroxy-2-methoxy-6-methylbenzene, has been investigated, demonstrating their potential in electrochemical synthesis and understanding electron transfer mechanisms (Moghaddam et al., 2005).

Applications in Polymer Solar Cells

Compounds structurally similar to 1,4-dihydroxy-2-methoxy-6-methylbenzene have been studied for their potential in improving the performance of polymer solar cells. These studies focus on the energy levels and photovoltaic performance, contributing to advancements in renewable energy technology (Jin et al., 2016).

Guest-Induced Assembly in Chemical Structures

Research on guest-induced assembly involving 1,4-disubstituted-benzene compounds has provided insights into molecular interactions and structural formation in complex chemical systems. This has implications for designing molecular capsules and understanding molecular recognition processes (Kobayashi et al., 2003).

properties

CAS RN

7417-68-7

Product Name

1,4-Dihydroxy-2-methoxy-6-methylbenzene

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-methoxy-6-methylbenzene-1,4-diol

InChI

InChI=1S/C8H10O3/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,9-10H,1-2H3

InChI Key

RNDWEMBYMPZABZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)OC)O

Canonical SMILES

CC1=CC(=CC(=C1O)OC)O

Other CAS RN

28814-66-6
7417-68-7

synonyms

1,4-dihydroxy-2-methoxy-6-methylbenzene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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